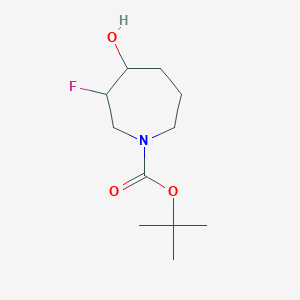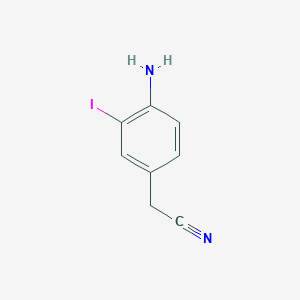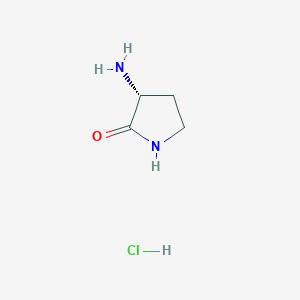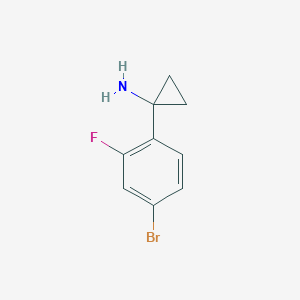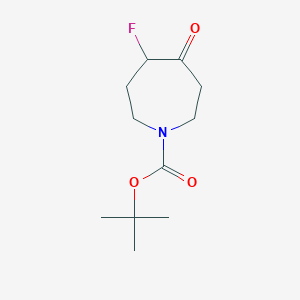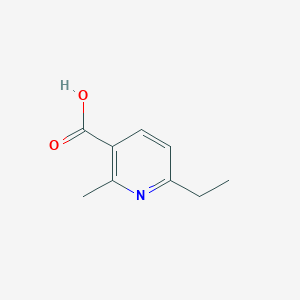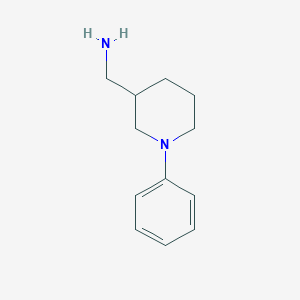
(1-Fenilpiperidin-3-il)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a potent stimulant that has been used for recreational purposes and has also been studied for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
(1-Phenylpiperidin-3-yl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications in treating conditions like ADHD and narcolepsy.
Medicine: Investigated for its stimulant properties and potential use in cognitive enhancement and mood regulation.
Industry: Utilized in the development of new drugs and as a catalyst in certain chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpiperidin-3-yl)methanamine typically involves the reaction of 1-phenylpiperidin-3-one with various amines under specific conditions. One common method involves the reductive amination of 1-phenylpiperidin-3-one using sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid . The reaction is carried out at room temperature and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for (1-Phenylpiperidin-3-yl)methanamine often involve large-scale synthesis using similar reductive amination techniques. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
(1-Phenylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds such as aldehydes and ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various nucleophiles such as halides, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Mecanismo De Acción
The mechanism of action of (1-Phenylpiperidin-3-yl)methanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system . The compound’s effects are mediated through its binding to and inhibition of the norepinephrine and dopamine transporters, preventing the reuptake of these neurotransmitters into presynaptic neurons .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride: Similar in structure but with an ethanamine group instead of a methanamine group.
1-Phenylpiperidine: Lacks the methanamine group, making it less potent as a stimulant.
Methenamine: Used as a urinary tract antiseptic and has a different mechanism of action.
Uniqueness
(1-Phenylpiperidin-3-yl)methanamine is unique due to its potent stimulant properties and its ability to inhibit the reuptake of both norepinephrine and dopamine. This dual action makes it more effective in enhancing cognitive function and mood compared to other similar compounds .
Propiedades
IUPAC Name |
(1-phenylpiperidin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHARHOETXRMES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)
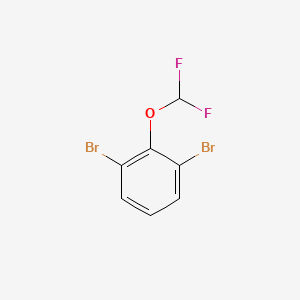
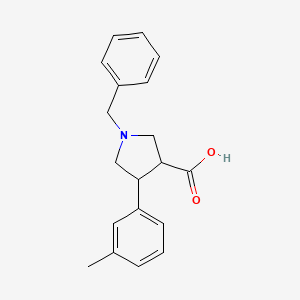
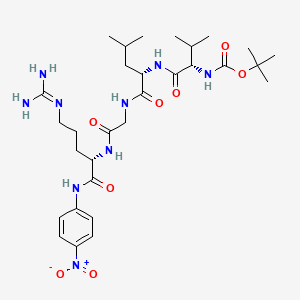
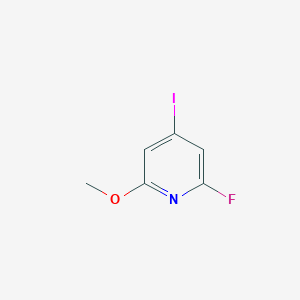
![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)
